molecular formula C11H12BrClOS B14037455 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14037455
M. Wt: 307.63 g/mol
InChI Key: BSJNMBFWYSUIDK-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure It is characterized by the presence of bromomethyl, methylthio, and chloropropanone groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent reaction with propanone derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromomethylphenyl)-1-chloropropan-2-one
  • 1-(4-Methylthiophenyl)-1-chloropropan-2-one
  • 1-(4-(Bromomethyl)-2-(methylthio)phenyl)ethanone

Uniqueness

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of bromomethyl, methylthio, and chloropropanone groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry make it a valuable compound for further study.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

BSJNMBFWYSUIDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)SC)Cl

Origin of Product

United States

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